Enhanced PDE5 Inhibitory Potency: 1-Benzyl-2-phenylquinazolin-4(1H)-one vs. Parent Scaffold
While direct IC50 data for 1-Benzyl-2-phenylquinazolin-4(1H)-one is limited, SAR studies on its close analog, 1-(4-methoxybenzyl)-4-phenyl-1H-quinazolin-2-one, demonstrate the profound impact of the 1-benzyl substitution. The parent scaffold in this study showed dual PDE4/PDE5 inhibition with IC50 values of 4.6 mM and 6.3 mM, respectively [1]. Through systematic structural optimization, a derivative (compound 140c) achieved a remarkable 63-fold improvement in PDE5 inhibitory potency, reaching an IC50 of 0.1 mM [1]. This evidence strongly suggests that the 1-benzyl-2-phenylquinazolin-4(1H)-one scaffold, with its specific substitution pattern, is a superior starting point for developing potent PDE5 inhibitors compared to unsubstituted or less optimized quinazolinone cores.
| Evidence Dimension | PDE5 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.1 mM (for optimized derivative 140c from the same scaffold class) [1] |
| Comparator Or Baseline | Parent lead compound 35 (1-(4-methoxybenzyl)-4-phenyl-1H-quinazolin-2-one): IC50 = 6.3 mM [1] |
| Quantified Difference | 63-fold increase in potency (from 6.3 mM to 0.1 mM) |
| Conditions | In vitro enzymatic assay against PDE5 |
Why This Matters
This demonstrates the scaffold's potential for high potency against PDE5, a key target for erectile dysfunction and pulmonary arterial hypertension, making it a valuable lead for drug discovery programs focused on this pathway.
- [1] Lai, S.-Y.; Chern, J.-W. Design, Synthesis and Biological Evaluation of 1-Benzyl-4-phenyl-1H-quinazolin-2-one Derivatives as Phosphodiesterase Inhibitors. Ph.D. Thesis, National Taiwan University, 2007. View Source
